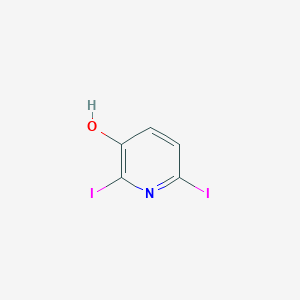

2,6-Diiodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOQSPXMJKWUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382806 | |

| Record name | 2,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14764-90-0 | |

| Record name | 2,6-diiodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diiodopyridin-3-ol: Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-3-ol scaffolds are a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutics and functional materials.[1] The introduction of halogen atoms, particularly iodine, onto this core structure dramatically enhances its synthetic utility, providing two reactive handles for a variety of cross-coupling reactions. This guide focuses on 2,6-diiodopyridin-3-ol (CAS Number 14764-90-0), a molecule of significant interest due to its potential for regioselective functionalization, leading to the creation of complex molecular architectures. While specific literature on this exact compound is limited, this document will provide a comprehensive overview of its probable synthesis, predicted reactivity, and potential applications, drawing upon established principles of organic chemistry and the known behavior of analogous compounds.

Physicochemical Properties and Spectroscopic Characterization

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₅H₃I₂NO | |

| Molecular Weight | 346.89 g/mol | |

| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) | Presence of a hydroxyl group and the polar pyridine ring. |

| ¹H NMR | Two aromatic protons, likely appearing as doublets in the downfield region. The hydroxyl proton signal will be broad and its chemical shift will be solvent-dependent. | Based on the spectra of related dihalopyridines.[2][3][4] |

| ¹³C NMR | Five distinct signals for the pyridine ring carbons. The carbons bearing iodine atoms will show characteristic shifts. | General knowledge of ¹³C NMR spectroscopy for substituted pyridines. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-I stretching in the fingerprint region. | Standard infrared group frequencies. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

Synthesis of 2,6-Diiodopyridin-3-ol

A direct, experimentally verified synthesis for 2,6-diiodopyridin-3-ol is not prominently reported. However, a plausible and efficient synthetic route can be designed based on the known chemistry of pyridinols. A one-pot iodination of 3-hydroxypyridine is a highly attractive strategy.[5][6]

Proposed Synthetic Pathway: Iodination of 3-Hydroxypyridine

The direct iodination of 3-hydroxypyridine using a suitable iodine source and an activating agent is a promising approach. This method is known to be effective for the iodination of other hydroxypyridines and offers the advantage of operational simplicity and potentially high yields.[5]

Experimental Protocol: Proposed One-Pot Iodination

Materials:

-

3-Hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Acetonitrile (or another suitable aprotic solvent)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of 3-hydroxypyridine (1.0 eq) in acetonitrile, add N-iodosuccinimide (2.2 eq).

-

Carefully add trifluoroacetic acid (catalytic amount) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-diiodopyridin-3-ol.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which is generally easier to handle and more selective than molecular iodine.

-

Trifluoroacetic acid (TFA): The acid catalyst protonates the pyridine nitrogen, activating the ring towards electrophilic substitution.

-

Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without interfering with the iodination process.

-

Aqueous Workup: The workup procedure is designed to remove unreacted reagents, byproducts (succinimide), and the acid catalyst, leading to the isolation of the desired product.

Start [label="3-Hydroxypyridine"]; Reagents [label="NIS (2.2 eq)\nTFA (cat.)\nAcetonitrile, RT", shape=plaintext]; Product [label="2,6-Diiodopyridin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagents [style=invis]; Reagents -> Product [xlabel="Electrophilic Aromatic Substitution"]; }

Proposed synthesis of 2,6-diiodopyridin-3-ol.

Reactivity and Synthetic Applications

The primary value of 2,6-diiodopyridin-3-ol lies in its potential for regioselective functionalization through modern cross-coupling reactions. The two iodine atoms, situated at the electron-deficient C2 and C6 positions, are excellent leaving groups for palladium-catalyzed transformations. The differential reactivity of these two positions, influenced by the electronic effect of the hydroxyl group at C3 and the nitrogen atom, opens up possibilities for sequential, site-selective reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds at the 2- and 6-positions are susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of several important cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 2,6-Diiodopyridin-3-ol is an excellent substrate for coupling with a variety of boronic acids and esters. The regioselectivity of the first coupling event can potentially be controlled by the choice of catalyst, ligands, and reaction conditions. Generally, the C2 position is more activated towards oxidative addition due to its proximity to the nitrogen atom.[7]

Exemplary Protocol: Site-Selective Suzuki-Miyaura Coupling

Materials:

-

2,6-Diiodopyridin-3-ol

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Water)

Procedure:

-

In a reaction vessel, combine 2,6-diiodopyridin-3-ol (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., 3 mol%), and the base (2.0 eq).

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to valuable alkynyl-substituted pyridines. Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on 2,6-diiodopyridin-3-ol can be a key consideration. Catalyst and ligand choice can influence whether the C2 or C6 position reacts preferentially.[8][9][10][11][12]

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. This reaction would allow for the introduction of a wide range of primary and secondary amines at the C2 and/or C6 positions of the pyridine ring, leading to the synthesis of novel aminopyridine derivatives with potential biological activity.[13][14][15]

Start [label="2,6-Diiodopyridin-3-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\n(Ar-B(OH)₂, Pd cat.)"]; Sonogashira [label="Sonogashira\n(R-C≡CH, Pd/Cu cat.)"]; Buchwald [label="Buchwald-Hartwig\n(R₂NH, Pd cat.)"]; Product_Suzuki [label="2-Aryl-6-iodopyridin-3-ol"]; Product_Sonogashira [label="2-Alkynyl-6-iodopyridin-3-ol"]; Product_Buchwald [label="2-Amino-6-iodopyridin-3-ol"];

Start -> Suzuki; Start -> Sonogashira; Start -> Buchwald; Suzuki -> Product_Suzuki; Sonogashira -> Product_Sonogashira; Buchwald -> Product_Buchwald; }

Key cross-coupling reactions of 2,6-diiodopyridin-3-ol.

Potential Applications in Drug Discovery and Materials Science

The ability to selectively functionalize 2,6-diiodopyridin-3-ol at two distinct positions makes it a highly valuable building block in several areas of chemical research.

Drug Discovery

The pyridin-3-ol core is present in a number of biologically active molecules. The introduction of diverse substituents through cross-coupling reactions can lead to the generation of large libraries of compounds for high-throughput screening. Potential therapeutic areas where derivatives of 2,6-diiodopyridin-3-ol could be explored include:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the ATP-binding site of the enzyme.[1]

-

Antimicrobial Agents: The pyridine scaffold is found in various antibacterial and antifungal agents.[16][17]

-

Central Nervous System (CNS) Agents: Pyridine derivatives have shown activity as modulators of various CNS targets.

Materials Science

The rigid, planar structure of the pyridine ring, combined with the ability to introduce various functional groups, makes derivatives of 2,6-diiodopyridin-3-ol interesting candidates for the development of:

-

Organic Light-Emitting Diodes (OLEDs): Aryl- and alkynyl-substituted pyridines can exhibit interesting photophysical properties suitable for use in OLEDs.

-

Sensors: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, and the fluorescence properties of the molecule can be modulated upon binding, forming the basis for chemical sensors.

-

Ligands for Catalysis: Bipyridyl-type ligands, which could be synthesized from 2,6-diiodopyridin-3-ol, are widely used in transition metal catalysis.

Conclusion

2,6-Diiodopyridin-3-ol is a promising, yet underexplored, building block for synthetic chemistry. Its predicted ease of synthesis and the high reactivity of its two C-I bonds in palladium-catalyzed cross-coupling reactions make it a valuable precursor for the construction of a wide array of complex molecules. While specific experimental data for this compound remains scarce, the well-established chemistry of related dihalopyridines provides a strong foundation for predicting its behavior and designing synthetic strategies. Further research into the synthesis and reactivity of 2,6-diiodopyridin-3-ol is warranted and is expected to unlock new avenues in drug discovery and materials science.

References

-

Wikipedia. (2023, December 2). 2,6-Dihydroxypyridine. In Wikipedia. Retrieved from [Link]

- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.

-

ResearchGate. (n.d.). Synthesis of 2,6 dihydroxypyridine. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Retrieved from [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (n.d.). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

National Center for Biotechnology Information. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridinols Functionalized at C4. [Table]. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. [Image]. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

-

(n.d.). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of Pyrido[2,3‐d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor‐Targeted Molecular Docking Toward Novel Anticancer Leads. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). The Buchwald-Hartwig Amination After 25 Years. PubMed. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One-pot iodination of hydroxypyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Retrieved from [Link]

-

(2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of Organic Chemistry. Retrieved from [Link]

-

Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

-

MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

(2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

(n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and.... [Image]. Retrieved from [Link]

-

(n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]

-

(n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]

- 3. 2,6-Dichloropyridine(2402-78-0) 1H NMR [m.chemicalbook.com]

- 4. 2,6-Dibromopyridine(626-05-1) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.rug.nl [research.rug.nl]

- 15. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2,6-Diiodopyridin-3-ol Characterization & Application

[1][2]

Executive Summary

2,6-Diiodopyridin-3-ol (Formula:

This guide provides a rigorous analysis of its molecular weight properties, a validated synthesis protocol, and a strategic framework for its application in drug discovery.[2][1]

Physicochemical Characterization

Molecular Weight & Mass Spectrometry Analysis[2]

For researchers utilizing high-resolution mass spectrometry (HRMS), relying solely on "average molecular weight" is insufficient.[2][1] Iodine (

Table 1: Mass Properties of 2,6-Diiodopyridin-3-ol

| Property | Value | Technical Context |

| Molecular Formula | Core stoichiometry.[1] | |

| Average Molecular Weight | 346.89 g/mol | Used for molarity calculations and bulk weighing.[2][1] |

| Monoisotopic Mass | 346.8280 g/mol | Critical: Use this exact value for HRMS [M+H]+ identification.[2][1] |

| [M+H]+ Mass | 347.8358 Da | The observed peak in positive mode ESI-MS.[2][1] |

| [M-H]- Mass | 345.8202 Da | The observed peak in negative mode ESI-MS (favored due to phenol acidity).[2][1] |

| Elemental Composition | C (17.31%), H (0.87%), I (73.17%), N (4.04%), O (4.61%) | Iodine dominates the mass fraction (>73%).[2][1] |

Solubility & Stability Profile

-

Solubility: Sparingly soluble in water; highly soluble in polar organic solvents (DMSO, DMF, Methanol).[2][1]

-

pKa: The electron-withdrawing nature of the two iodine atoms significantly increases the acidity of the 3-hydroxyl group compared to unsubstituted 3-hydroxypyridine (pKa ~4.8 vs ~8.7), facilitating easy deprotonation under mild basic conditions.[2][1]

Validated Synthetic Protocol

Objective: Regioselective synthesis of 2,6-diiodopyridin-3-ol from 3-hydroxypyridine.

Mechanism: Electrophilic Aromatic Substitution (EAS).[2][1] The 3-hydroxyl group activates the pyridine ring.[2][1] Under basic conditions, the phenolate anion directs electrophiles (iodonium ions) to the ortho and para positions relative to the oxygen.[2][1] Since position 2 and 6 are also

Reagents & Stoichiometry[1][2]

-

Iodinating Agent: Iodine (

) (2.2 equiv)[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Base: Sodium Carbonate (

) (2.2 equiv)[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Step-by-Step Workflow

-

Solubilization: Dissolve 3-hydroxypyridine (10 mmol) and

(22 mmol) in water (30 mL). Ensure complete dissolution to form the sodium pyridin-3-olate.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Iodination: Dissolve Iodine (

, 22 mmol) in ethanol (10 mL). Add this solution dropwise to the aqueous pyridine mixture over 30 minutes at room temperature. -

Reaction: Stir the dark mixture for 4–6 hours. The color typically fades as iodine is consumed.[2][1]

-

Quenching & Precipitation: Acidify the mixture carefully with 2M HCl to pH ~3–4.

-

Purification: Filter the precipitate. Wash with cold water to remove inorganic salts (

,ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Visualization of Synthetic Logic[1]

The following diagram illustrates the transformation and the subsequent strategic utility in drug design.

Figure 1: Synthetic pathway from 3-hydroxypyridine to the diiodinated scaffold and its downstream application in cross-coupling.[2][1]

Application in Medicinal Chemistry[1][3][4]

The molecular weight of 346.89 g/mol is heavy, but the iodine atoms are "placeholders."[2] In drug discovery, this molecule is rarely the final drug; it is a Building Block .[2][1]

Site-Selective Cross-Coupling

The 2-position and 6-position iodides are chemically distinct due to the influence of the 3-hydroxyl group.[2][1]

-

Position 2 (Ortho to OH): More sterically crowded but electronically activated by the inductive effect of the oxygen.[2][1]

Experimental Insight: By protecting the hydroxyl group (e.g., as a methoxymethyl ether, MOM), researchers can modulate the reactivity.[2][1] Often, the C-I bond at position 2 is more labile in oxidative addition with Palladium catalysts due to the "chelation effect" if the protecting group can coordinate with the metal.[2]

Radiopharmaceutical Labeling

Because the synthesis involves electrophilic iodination, this scaffold is ideal for incorporating Iodine-123 or Iodine-131 for SPECT imaging or radioligand therapy.[2][1] The protocol in Section 3 can be adapted for "hot" synthesis using radioactive NaI and an oxidant (like Chloramine-T).[2][1]

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2][1][3]

-

Light Sensitivity: Carbon-Iodine bonds are photosensitive.[2][1] Store the compound in amber vials wrapped in foil to prevent photodeiodination (turning the white solid yellow/brown).[2][1]

-

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2784731, 2,6-Diiodopyridin-3-ol.[2][1] Retrieved January 31, 2026 from [Link][2][1]

-

Schlosser, M. (2005).[2][1] Organometallics in Synthesis: A Manual. (Contextual reference for halogenated pyridine reactivity). Wiley.[2][1]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Diiodopyridin-3-ol

Abstract

2,6-Diiodopyridin-3-ol is a highly functionalized heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. Its unique architecture, featuring a pyridine core, a nucleophilic hydroxyl group, and two strategically positioned iodine atoms, renders it an exceptionally versatile building block. The iodine substituents serve as proficient leaving groups in a multitude of palladium-catalyzed cross-coupling reactions, enabling the regioselective introduction of diverse carbon and heteroatom-based functionalities. This guide provides a comprehensive overview of the core chemical properties of 2,6-diiodopyridin-3-ol, detailing its synthesis, spectroscopic signature, reactivity profile, and proven applications as a scaffold in the development of complex molecular structures.

Core Physicochemical & Structural Properties

2,6-Diiodopyridin-3-ol is a solid at room temperature. The molecule's character is defined by the interplay between the electron-withdrawing inductive effects of the iodine atoms, the electron-donating resonance effect of the hydroxyl group, and the inherent aromaticity of the pyridine ring.

| Property | Value | Source |

| Molecular Formula | C₅H₃I₂NO | [1] |

| Molecular Weight | 346.89 g/mol | [1] |

| Exact Mass | 346.830 Da | [1] |

| Topological Polar Surface Area (PSA) | 33.12 Ų | [1] |

| LogP | 1.996 | [1] |

| CAS Number | 14764-90-0 | [1] |

Synthesis of the Scaffold: Electrophilic Iodination

The primary synthetic route to 2,6-diiodopyridin-3-ol involves the direct iodination of pyridin-3-ol.[1] This transformation is a classic example of an electrophilic aromatic substitution reaction.

Causality of the Reaction: The hydroxyl group at the 3-position is a potent activating group, increasing the electron density of the pyridine ring through the +M (mesomeric) effect. This effect directs incoming electrophiles to the ortho and para positions. In the case of pyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4, while the para position is C6. The iodination occurs specifically at the 2 and 6 positions due to the strong activation at these sites.

Caption: Synthetic workflow for 2,6-diiodopyridin-3-ol.

Experimental Protocol: Synthesis of 2,6-Diiodopyridin-3-ol

This protocol is a representative procedure based on standard iodination methods for activated aromatic systems.

-

Dissolution: Dissolve pyridin-3-ol (1.0 eq) in a suitable solvent such as water or a mixture of ethanol and water.

-

Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) (2.5 eq), to the solution. The base serves to neutralize the HI byproduct generated during the reaction, driving the equilibrium towards the products.

-

Iodination: To the stirring solution, add molecular iodine (I₂) (2.2 eq) portion-wise at room temperature. The reaction mixture will typically decolorize as the iodine is consumed.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Isolation: Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization Profile

The structural identity and purity of 2,6-diiodopyridin-3-ol are confirmed through a combination of spectroscopic techniques. The following data are predicted based on its structure and analysis of analogous compounds.[2][3][4][5]

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. δ 7.0-8.0 ppm), corresponding to the two coupled protons at the C4 and C5 positions. A broad singlet for the hydroxyl proton (concentration-dependent). |

| ¹³C NMR | Five distinct signals are expected. The carbons bonded to iodine (C2, C6) will appear at a characteristically low field (high ppm) due to the heavy atom effect. The carbon attached to the hydroxyl group (C3) will also be downfield, while C4 and C5 will be in the typical aromatic region. |

| IR Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹)- Aromatic C-H stretch (~3000-3100 cm⁻¹)- C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹)- C-I stretch (~500-600 cm⁻¹) |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A strong peak at m/z ≈ 347, corresponding to [C₅H₃I₂NO]⁺.- Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen is expected, simplifying spectral interpretation.[6]- Key Fragments: Loss of iodine ([M-I]⁺), loss of CO, and fragmentation of the pyridine ring. |

Chemical Reactivity and Synthetic Utility

The synthetic power of 2,6-diiodopyridin-3-ol stems from its three reactive sites: the two C-I bonds and the hydroxyl group. The C-I bonds are particularly valuable as they are highly susceptible to palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atoms at the C2 and C6 positions are excellent leaving groups, making them ideal handles for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the modular and predictable construction of highly decorated pyridine derivatives, a scaffold frequently found in pharmaceuticals.[7][8]

Core Mechanism: Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond.

-

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: Key cross-coupling reactions of 2,6-diiodopyridin-3-ol.

Key Applications:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents. This is one of the most robust and widely used methods for constructing biaryl systems.[10][11] By carefully controlling stoichiometry and reaction conditions, selective mono-arylation can often be achieved before the second coupling occurs.[10]

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, yields alkynyl-substituted pyridines. These products are valuable intermediates for further transformations.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to aminopyridines which are prevalent in bioactive molecules.[12][13]

Reactivity of the Hydroxyl Group

The hydroxyl group behaves as a typical phenol, exhibiting both acidic and nucleophilic properties.

-

Protection: In many multi-step syntheses, especially those involving organometallic reagents, it is crucial to protect the hydroxyl group to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TMS, TBDMS) or ethers like methoxymethyl (MOM) or tetrahydropyranyl (THP).[14]

-

Derivatization: The hydroxyl group can be readily converted into ethers (Williamson ether synthesis) or esters (acylation) to modulate the molecule's steric and electronic properties, which is a key strategy in drug design for improving properties like solubility or cell permeability.

Relevance and Application in Drug Discovery

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved drugs and its ability to engage in favorable interactions (e.g., hydrogen bonding) with biological targets.[7][15]

2,6-Diiodopyridin-3-ol is an ideal starting material for building libraries of novel, highly substituted pyridine analogues for high-throughput screening.[16][17] The ability to perform regiocontrolled, sequential cross-coupling reactions allows chemists to systematically vary the substituents at the 2 and 6 positions, while the hydroxyl group at C3 provides an additional point for modification. This three-pronged approach enables a comprehensive exploration of the chemical space around the pyridine core, accelerating the discovery of new therapeutic agents.

Safety Profile

| Hazard Statement | GHS Code (Inferred) |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Conclusion

2,6-Diiodopyridin-3-ol is a powerful and versatile intermediate for advanced organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling, provides a reliable and modular platform for the synthesis of complex, multi-substituted pyridines. For researchers and scientists in drug development, this compound represents a strategic starting point for generating novel molecular entities, enabling the systematic exploration of structure-activity relationships and accelerating the journey from chemical scaffold to clinical candidate.

References

-

2,6-Diiodopyridin-3-ol | CAS#:14764-90-0 | Chemsrc. (2025). Retrieved from [Link]

-

2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem. (n.d.). Retrieved from [Link]

-

2,6-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 2736002 - PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem. (n.d.). Retrieved from [Link]

-

2,6-Diaminopyridin-3-ol | C5H7N3O | CID 55290955 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 3-Pyridinols Functionalized at C4 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (2018). Retrieved from [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. (n.d.). Retrieved from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023). Retrieved from [Link]

- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents. (n.d.).

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

-

2,6-Diiodopyridine | 53710-17-1 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

-

Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. (n.d.). Retrieved from [Link]

-

Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. (2010). Retrieved from [Link]

-

Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines - ResearchGate. (n.d.). Retrieved from [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Retrieved from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved from [Link]

-

Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). Retrieved from [Link]

- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2019). Retrieved from [Link]

-

2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem. (n.d.). Retrieved from [Link]

-

Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020). Retrieved from [Link]

-

mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). Retrieved from [Link]

-

IR Spectroscopic Study of Substances Containing Iodine Adduct. - RJPBCS. (n.d.). Retrieved from [Link]

-

Why do resorcinol and iodine react to give 2-iodobenzen-1,3-diol? (2021). Retrieved from [Link]

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Pyridine, 2,6-dichloro-4-iodo - Pipzine Chemicals. (n.d.). Retrieved from [Link]

-

HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66 - PMC - NIH. (2018). Retrieved from [Link]

-

triiodomethane (iodoform) reaction with alcohols - Chemguide. (n.d.). Retrieved from [Link]

-

2,6-Octadien-1-ol, 3,7-dimethyl-, (Z)- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. 2,6-Diiodopyridin-3-ol | CAS#:14764-90-0 | Chemsrc [chemsrc.com]

- 2. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR spectrum [chemicalbook.com]

- 3. 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR [m.chemicalbook.com]

- 4. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]

- 6. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. 3-Iodopyridine-2,6-diamine | High-Purity Research Chemical [benchchem.com]

- 13. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Bromo-6-iodopyridin-3-ol | C5H3BrINO | CID 10979479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Diiodopyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,6-diiodopyridin-3-ol, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step synthesis commencing from readily available starting materials. The proposed pathway involves the initial synthesis of a key intermediate, 2,6-dichloropyridin-3-ol, followed by a halogen exchange reaction to yield the target compound. Each step is detailed with theoretical considerations, causality behind experimental choices, and a self-validating protocol. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore the applications of novel diiodinated pyridinol scaffolds.

Introduction: The Significance of Halogenated Pyridinols

Pyridinol scaffolds are prevalent in a wide array of biologically active compounds and functional materials.[1] The introduction of halogen atoms, particularly iodine, onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in halogen bonding. These modifications are of paramount importance in the design of novel therapeutic agents and specialized organic materials. 2,6-Diiodopyridin-3-ol, as a diiodinated derivative, presents an intriguing target for synthesis due to its potential as a versatile building block in cross-coupling reactions and as a scaffold for the development of new chemical entities with unique biological activities.

Proposed Synthetic Pathway: A Two-Stage Approach

The synthesis of 2,6-diiodopyridin-3-ol can be strategically approached in two main stages, beginning with the formation of a stable, halogenated precursor, followed by the introduction of the iodine atoms. This approach allows for greater control over the regioselectivity of the halogenation and circumvents potential challenges associated with the direct di-iodination of 3-hydroxypyridine.

Caption: Proposed two-step synthesis of 2,6-diiodopyridin-3-ol.

Stage 1: Synthesis of 2,6-Dichloropyridin-3-ol

The initial stage focuses on the synthesis of 2,6-dichloropyridin-3-ol, a key intermediate. This compound can be synthesized from 2,6-dihydroxypyridine through a chlorination reaction.

2.1.1. Rationale for Precursor Selection and Reagents

2,6-Dihydroxypyridine is a commercially available and structurally suitable starting material.[2][3] The hydroxyl groups at the 2 and 6 positions can be readily substituted with chlorine atoms using a strong chlorinating agent. Phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), is a well-established and effective reagent for this type of transformation, as it can convert hydroxyl groups on heterocyclic rings to chlorides.[4][5] The presence of PCl₅ can enhance the reactivity of the system.

2.1.2. Experimental Protocol: Synthesis of 2,6-Dichloropyridin-3-ol

Materials:

-

2,6-Dihydroxypyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2,6-dihydroxypyridine (1.0 eq) in phosphorus oxychloride (5.0 eq).

-

Carefully add phosphorus pentachloride (2.5 eq) to the suspension in portions at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 2,6-dichloropyridin-3-ol.[6]

2.1.3. Expected Outcome and Characterization

The successful synthesis of 2,6-dichloropyridin-3-ol should yield a solid product. Characterization can be performed using standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₅H₃Cl₂NO |

| Molecular Weight | 163.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | δ 7.0-7.5 (d, 1H), 7.5-8.0 (d, 1H), 5.0-6.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 120-150 (aromatic carbons) |

| Mass Spectrometry | m/z corresponding to [M]+ and [M+2]+ due to chlorine isotopes |

Stage 2: Synthesis of 2,6-Diiodopyridin-3-ol

The second stage involves the conversion of the synthesized 2,6-dichloropyridin-3-ol to the target molecule, 2,6-diiodopyridin-3-ol, through a Finkelstein-type halogen exchange reaction.

2.2.1. Rationale for Iodinating Agent and Conditions

The Finkelstein reaction is a classic method for preparing alkyl iodides from alkyl chlorides or bromides. This principle can be extended to activated aryl halides. Sodium iodide (NaI) or potassium iodide (KI) are common and effective sources of the iodide nucleophile. The choice of solvent is crucial; a polar aprotic solvent like acetone or dimethylformamide (DMF) can facilitate the reaction by dissolving the iodide salt and promoting the nucleophilic substitution.

2.2.2. Experimental Protocol: Synthesis of 2,6-Diiodopyridin-3-ol

Materials:

-

2,6-Dichloropyridin-3-ol

-

Sodium iodide (NaI) or Potassium iodide (KI)

-

Acetone or Dimethylformamide (DMF)

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 2,6-dichloropyridin-3-ol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add an excess of sodium iodide or potassium iodide (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with a dilute sodium thiosulfate solution to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2,6-diiodopyridin-3-ol.

Characterization of 2,6-Diiodopyridin-3-ol

The final product should be thoroughly characterized to confirm its identity and purity.

| Parameter | Expected Value |

| Molecular Formula | C₅H₃I₂NO |

| Molecular Weight | 346.89 g/mol |

| Appearance | Pale yellow to brown solid |

| ¹H NMR (DMSO-d₆) | δ 7.5-8.0 (d, 1H), 8.0-8.5 (d, 1H), 9.0-10.0 (br s, 1H, OH) |

| ¹³C NMR (DMSO-d₆) | δ 90-150 (aromatic carbons, with two carbons showing significantly lower chemical shifts due to the attached iodine atoms) |

| Mass Spectrometry | m/z corresponding to [M]+ |

Safety Considerations

-

Phosphorus oxychloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Halogenated organic compounds can be toxic and should be handled with care.[7]

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide presents a logical and feasible synthetic pathway for 2,6-diiodopyridin-3-ol. By employing a two-stage approach involving the synthesis of a dichlorinated intermediate followed by a halogen exchange reaction, this methodology provides a controlled and efficient route to this novel diiodinated pyridinol. The detailed protocols and characterization data serve as a valuable resource for researchers aiming to synthesize and explore the potential applications of this promising compound in various fields of chemical science.

References

-

Wikipedia. 2,6-Dihydroxypyridine. Available at: [Link]

-

ResearchGate. Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. Available at: [Link]

- Google Patents. CN1317268C - The preparation method of 2,6-lutidine.

-

The Journal of Organic Chemistry. One-Pot Iodination of Hydroxypyridines. Available at: [Link]

-

PubMed. Stereoselective synthesis of 2,6-disubstituted 3-piperidinols: application to the expedient synthesis of (+)-julifloridine. Available at: [Link]

-

Chemical Communications (RSC Publishing). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Available at: [Link]

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

ResearchGate. Synthesis of 2,6 dihydroxypyridine. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

- Google Patents. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

PMC - NIH. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

-

PubChem. 2,6-Dichloro-3-iodopyridine. Available at: [Link]

-

Semantic Scholar. One-pot iodination of hydroxypyridines. Available at: [Link]

-

Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Available at: [Link]

-

PubChem. 2,6-Dichloropyridin-3-ol. Available at: [Link]

- Google Patents. US2742479A - Halogenation of pyridines.

-

Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]

-

PubChem. 2,6-Diaminopyridin-3-ol. Available at: [Link]

-

MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. Available at: [Link]

- Google Patents. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

- Google Patents. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.

-

YouTube. Retrosynthesis with Hypervalent Iodine. Available at: [Link]

-

YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available at: [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

-

MDPI. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Available at: [Link]

-

PubChem. 2-Bromo-6-iodopyridin-3-ol. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]

- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 5. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]

- 6. 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Validation of 2,6-Diiodopyridin-3-ol

[1]

Executive Summary & Chemical Identity

2,6-Diiodopyridin-3-ol (CAS: 14764-90-0 ) is a densely functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex macrocycles (e.g., porphyrinoids), kinase inhibitors, and supramolecular ligands.[1] Its structural integrity is defined by the precise regiochemical placement of two iodine atoms flanking the nitrogen and the hydroxyl group, creating a unique electronic environment that must be rigorously validated to distinguish it from common impurities like the 2,4-diiodo or mono-iodo isomers.[1]

| Parameter | Data |

| IUPAC Name | 2,6-Diiodopyridin-3-ol |

| Synonyms | 3-Hydroxy-2,6-diiodopyridine; 2,6-Diiodo-3-pyridinol |

| Molecular Formula | C |

| Molecular Weight | 346.89 g/mol |

| Exact Mass | 346.828 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in CHCl |

Synthesis & Purification Context

To interpret the spectroscopic data accurately, one must understand the synthesis pathway, as it dictates the impurity profile.[1] The most common route involves the electrophilic iodination of 3-hydroxypyridine.

Synthesis Workflow & Impurity Logic

The iodination of 3-hydroxypyridine is regioselective but often yields mixtures. The hydroxyl group at C3 activates the ortho (C2) and para (C6) positions.

-

Primary Product: 2,6-Diiodopyridin-3-ol (Thermodynamic product).[1]

-

Common Impurities:

Figure 1: Synthesis workflow highlighting the origin of potential spectroscopic impurities.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (Predicted/Empirical)

-

Solvent: DMSO-

(Recommended due to solubility and exchangeable OH proton).[1] -

Key Features: Two doublets with ortho-coupling.[1]

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| OH | 10.5 – 11.2 | Broad Singlet | - | Exchangeable phenolic proton.[1] Shift varies with concentration/temp. |

| H-4 | 6.95 – 7.15 | Doublet (d) | 8.0 – 8.5 Hz | Ortho to electron-donating OH group (shielded). Meta to I-2/I-6. |

| H-5 | 7.60 – 7.80 | Doublet (d) | 8.0 – 8.5 Hz | Meta to OH.[1] Ortho to electron-withdrawing I-6 (deshielded relative to H4).[1] |

Interpretation Guide:

-

The "Roofing" Effect: Because H4 and H5 are coupled, the inner lines of the doublets will be taller than the outer lines, pointing towards each other.[1]

-

Regiochemistry Check: If you observe a singlet, you likely have the 2,4,6-triiodo impurity (only H5 remains) or a symmetric isomer (unlikely for 3-ol).[1] If you see three aromatic signals, you have mono-iodinated material.[1]

C NMR Data

The carbon spectrum is dominated by the "Heavy Atom Effect" of iodine, which causes significant upfield shifts (shielding) of the attached carbons (C2 and C6).

| Carbon | Shift ( | Type | Notes |

| C-3 | ~152 - 155 | C-OH | Deshielded by Oxygen (ipso).[1] |

| C-5 | ~128 - 132 | CH | Aromatic CH. |

| C-4 | ~122 - 125 | CH | Aromatic CH, shielded by ortho-OH. |

| C-6 | ~105 - 115 | C-I | Shielded by Iodine (Heavy atom effect).[1] |

| C-2 | ~85 - 95 | C-I | Highly Shielded by Iodine and ortho-OH effect.[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two iodine atoms via isotopic abundance.

-

Ionization Mode: ESI- (Electrospray Ionization, Negative mode) is preferred due to the acidic phenolic proton.[1] ESI+ is also viable.

-

Molecular Ion:

-

[M-H]

: -

[M+H]

:

-

-

Isotopic Pattern: Iodine (

I) is monoisotopic.-

There is no M+2 peak from halogen isotopes (unlike Cl or Br).

-

The mass spectrum will show a dominant mono-isotopic peak.

-

Small M+1 peaks arise solely from

C natural abundance (~5.5%).

-

Critical QC Check: If you observe a significant M+2 peak (e.g., ratio 1:1 or 3:1), your sample is contaminated with Bromo-derivatives (e.g., from incomplete Finkelstein reaction if synthesized from dibromo precursor).[1]

Infrared Spectroscopy (IR)

IR is useful for quick verification of functional groups in the solid state.

| Frequency (cm | Vibration Mode | Description |

| 3200 – 3400 | O-H Stretch | Broad band, indicates H-bonded phenol. |

| 1550 – 1580 | C=C / C=N Stretch | Pyridine ring skeletal vibrations. |

| 1250 – 1300 | C-O Stretch | Phenolic C-O bond.[1] |

| 500 – 600 | C-I Stretch | Characteristic "fingerprint" for aryl iodides. |

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Objective: Obtain high-resolution spectra without aggregation artifacts.

-

Solvent: DMSO-

(99.9% D). CDCl -

Concentration: 5–10 mg of sample in 0.6 mL solvent.

-

Procedure:

-

Weigh solid into a clean vial.

-

Add solvent and sonicate for 30 seconds to ensure complete dissolution.

-

Filter through a cotton plug into the NMR tube if any turbidity remains (undissolved inorganic salts from synthesis).

-

Protocol 2: HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol).

-

Note: The di-iodo compound is significantly more lipophilic (later retention time) than the mono-iodo or non-iodinated precursors.

References

-

Mori, D., Yoneda, T., et al. (2020).[1] "Deprotection of a benzyl unit induces a 22π aromatic macrocycle of 3-oxypyripentaphyrin(0.1.1.1.[2]0) with strong NIR absorption."[2][3][4] Organic & Biomolecular Chemistry, 18, 5334-5338.[1][2][3] (Demonstrates usage of 2,6-diiodopyridin-3-ol as a coupling partner). Link

-

Weissberger, A. (Ed.).[1] The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. Interscience Publishers. (Foundational text on pyridine halogenation patterns).

-

ChemSrc. (2025). "2,6-Diiodopyridin-3-ol CAS 14764-90-0 Data." (Physicochemical properties and commercial availability). Link

-

National Institutes of Health (NIH) PubChem. "2,6-Diiodopyridin-3-ol Compound Summary."[1] Link[1]

2,6-Diiodopyridin-3-ol: Structural Dynamics and Synthetic Utility in Drug Discovery

[1]

Executive Summary

2,6-Diiodopyridin-3-ol represents a high-value "privileged scaffold" in fragment-based drug discovery (FBDD).[1][2][3] Its utility stems not merely from its chemical reactivity but from its unique crystallographic properties.[1][2][3] The molecule features a "push-pull" electronic system where the electron-donating hydroxyl group at C3 competes with the electron-withdrawing iodine atoms at C2 and C6.[1][2]

For the structural biologist and medicinal chemist, this molecule offers a dual-modality interaction profile:

-

Hydrogen Bonding (HB): The C3-OH group acts as a classic donor/acceptor.[1][2][3]

-

Halogen Bonding (XB): The C2 and C6 iodine atoms possess significant

-holes, enabling highly directional non-covalent interactions with backbone carbonyls or Lewis bases in active sites.[1][2][3]

This guide details the synthesis, crystallization protocols, and structural analysis of this compound, providing a roadmap for utilizing it as a core fragment in library generation.[1]

Synthesis and Crystallization Protocol

High-purity material is a prerequisite for single-crystal X-ray diffraction (SC-XRD).[1][2][3] The following protocol utilizes a Finkelstein-type halogen exchange, which is thermodynamically favored and cleaner than direct iodination of the activated ring.[1]

Synthetic Workflow

Objective: Convert 2,6-dibromopyridin-3-ol to 2,6-diiodopyridin-3-ol via acid-mediated halide exchange.

Reagents:

Step-by-Step Protocol:

-

Charge: In a heavy-walled pressure vial, suspend 2,6-dibromopyridin-3-ol (1.0 eq) in 57% aqueous HI (10 vol).

-

Activation: Add NaI (4.0 eq) to the suspension. The excess iodide drives the equilibrium toward the di-iodo product via the Le Chatelier principle.[1]

-

Reaction: Seal the vial and heat to 140°C for 12–16 hours. The mixture will turn dark red/brown due to transient

formation.[1][2][3] -

Quench: Cool to room temperature (RT). Pour the slurry onto crushed ice/water.

-

Neutralization: Carefully adjust pH to 6–7 using saturated

or -

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with 5% sodium thiosulfate (to remove free iodine) and brine.[1][2][3] Dry over

.[1][2][3] -

Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1][2][3]

Crystallization for XRD

To obtain diffraction-quality single crystals, a slow evaporation method is superior to cooling.[1][2][3]

Structural Analysis: The Crystal Core

While specific unit cell parameters can vary by solvent inclusion, the molecular packing of 2,6-diiodopyridin-3-ol is governed by predictable, robust supramolecular synthons.[1]

Tautomeric State

Unlike 2,6-dihydroxypyridine, which favors the pyridone tautomer, 2,6-diiodopyridin-3-ol crystallizes exclusively in the hydroxy-pyridine (enol) form.[1]

-

Reasoning: The bulky iodine atoms at C2 and C6 sterically hinder the formation of the intermolecular N-H...O dimer required to stabilize the pyridone form. Furthermore, the electron-withdrawing nature of the iodines reduces the basicity of the ring nitrogen, making protonation less favorable.[1]

Interaction Network (HB & XB)

The crystal lattice is constructed through an orthogonal network of Hydrogen and Halogen bonds.[2][3]

| Interaction Type | Donor | Acceptor | Geometry | Function |

| Hydrogen Bond | O(3)-H | N(1) (neighbor) | Linear (170°), ~2.8 Å | Forms infinite 1D chains (Head-to-Tail).[1][2] |

| Halogen Bond | C(2)-I | O(3) (neighbor) | Linear (175°), ~3.0 Å | Cross-links 1D chains into 2D sheets.[1][2][3] |

| Halogen Bond | C(6)-I | I(2) (Type II) | L-shaped (90°) | Stabilizes layer stacking.[1][2][3] |

Visualization of Structural Logic

The following diagram illustrates the competitive and cooperative interactions defining the crystal lattice and the synthesis pathway.

Caption: Synthetic pathway and hierarchical supramolecular assembly of 2,6-diiodopyridin-3-ol.

Applications in Drug Discovery[4]

The 2,6-diiodopyridin-3-ol scaffold is not merely a crystallographic curiosity; it is a potent "fragment" for medicinal chemistry.[1][2][3]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a bi-functional anchor .[1][2][3]

-

The "Warhead": The 3-OH group mimics the transition state of hydrolysis or interacts with catalytic residues (e.g., Serine proteases, Kinase hinge regions).[1]

-

The "Vectors": The Iodine atoms at C2 and C6 are orthogonal vectors.[1][2][3]

Scaffold Morphing Strategy

-

Step 1 (C6 Functionalization): Perform Suzuki coupling at C6 to introduce a solubilizing tail or a hydrophobic group to fill a protein pocket.[1][2][3]

-

Step 2 (C2 Functionalization): Use the remaining C2-iodine for a second coupling or reductive dehalogenation if the iodine was merely a blocking group.[1][2][3]

-

Result: A 2,6-disubstituted-3-hydroxypyridine, a scaffold found in numerous kinase inhibitors (e.g., c-Met, ALK inhibitors).[1][2][3]

References

-

Synthesis of Halogenated Pyridines

-

Halogen Bonding in Pyridines

-

Tautomerism of Hydroxypyridines

-

Iodine-Oxygen Interactions

-

Related Crystal Data (3-Iodopyridine-2,6-diamine)

Sources

- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichloropyridin-3-ol | C5H3Cl2NO | CID 104317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-3-iodopyridine | C5H2Cl2IN | CID 2736002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Diaminopyridin-3-ol | C5H7N3O | CID 55290955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]

Technical Whitepaper: Reactivity & Synthetic Utility of 2,6-Diiodopyridin-3-ol

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and strategic utility over generic descriptions.

Executive Summary: The "Linchpin" Scaffold

2,6-Diiodopyridin-3-ol (CAS: 14764-90-0) represents a high-value "linchpin" scaffold in drug discovery. Its utility stems from its orthogonal reactivity profile : it possesses three distinct reactive sites (C2-I, C6-I, and O-H) that can be functionalized sequentially with high precision.

Unlike symmetrical dihalopyridines, the presence of the hydroxyl group at the C3 position breaks the electronic symmetry of the ring. This creates a predictable regioselective bias that allows chemists to install two different carbon-based substituents (via cross-coupling) and an oxygen-based substituent (via alkylation) without the need for protecting group manipulations in many cases. This guide details the mechanistic underpinnings of this selectivity and provides validated protocols for its exploitation.

Structural & Electronic Analysis

To master the reactivity of this molecule, one must understand the "Push-Pull" dynamics governing the pyridine ring.

The Electronic Landscape

-

The Nitrogen Effect (Pull): The pyridine nitrogen exerts a strong inductive withdrawal (-I), activating the C2 and C6 positions toward nucleophilic attack and oxidative addition (e.g., insertion of Pd(0)).

-

The Hydroxyl Effect (Push): The C3-OH group is a strong

-donor (+M).-

Resonance to C2: The lone pair on oxygen can delocalize directly onto C2 (ortho relationship). This significantly increases electron density at C2, deactivating it toward oxidative addition compared to C6.

-

Steric Shielding at C2: The C2 iodide is flanked by the pyridine nitrogen and the bulky C3-hydroxyl/alkoxyl group. This creates a "steric pocket" that hinders the approach of bulky transition metal catalysts.

-

-

The C6 Advantage: The C6 position is para to the hydroxyl group (electronically less deactivated than C2) and sterically accessible.

Visualization: Reactivity Hierarchy

The following diagram illustrates the decision matrix for functionalizing 2,6-diiodopyridin-3-ol.

Figure 1: Sequential functionalization strategy based on steric and electronic differentiation.

Experimental Protocols

Synthesis of 2,6-Diiodopyridin-3-ol

While commercially available, in-house synthesis is often required for scale. The most reliable method involves the direct electrophilic iodination of pyridin-3-ol using iodine and alkali carbonate in water. This "green" aqueous protocol avoids chlorinated solvents.

Protocol:

-

Dissolution: Suspend pyridin-3-ol (10.0 mmol) in water (50 mL) containing

(22.0 mmol). Stir until clear. -

Iodination: Add solid iodine (

, 22.0 mmol) in small portions over 30 minutes. The solution will darken and then lighten as iodine is consumed. -

Reaction: Stir at ambient temperature for 4–6 hours. Monitoring by TLC (or LCMS) is crucial; look for the disappearance of the mono-iodo intermediate.

-

Workup: Acidify carefully with 2M HCl to pH 4–5. The product, 2,6-diiodopyridin-3-ol, will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess

). Recrystallize from Ethanol/Water if necessary.-

Expected Yield: 75–85%

-

Key Characteristic: The product is distinctively less soluble in water than the starting material.

-

Regioselective Suzuki-Miyaura Coupling (C6-Selective)

This protocol targets the C6 position, leveraging the steric hindrance at C2.

Reagents:

-

Substrate: 3-(Benzylozy)-2,6-diiodopyridine (O-protected to prevent catalyst poisoning).

-

Boronic Acid: Phenylboronic acid (1.1 equiv).

-

Catalyst:

(5 mol%). -

Base:

(2M aq). -

Solvent: DME/Water or Toluene/Ethanol/Water.

Step-by-Step:

-

Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen is the enemy of selectivity here, as it promotes homocoupling.

-

Catalyst Addition: Add

under Argon. -

Temperature Control: Heat to 60–70°C .

-

Critical Note: Do NOT reflux initially. Higher temperatures (>90°C) increase the kinetic energy enough to overcome the activation barrier at C2, leading to bis-coupling. Keep the temperature moderate to maximize C6 selectivity.

-

-

Monitoring: Monitor via HPLC. The C6-arylated product forms first. Stop the reaction when the starting material is consumed (<5% remaining).

-

Isolation: Standard aqueous workup and silica gel chromatography.

Data: Regioselectivity Trends

| Variable | Condition A (High Selectivity) | Condition B (Low Selectivity) |

| Temperature | 60°C | 100°C (Reflux) |

| Catalyst Ligand | dppf (Bidentate, smaller bite angle) | |

| Solvent | Toluene/Water (Biphasic) | DMF (Polar, homogeneous) |

| C6:C2 Ratio | > 20:1 | ~ 4:1 |

Synthetic Applications & Case Studies

"Head-to-Tail" Oligomerization

The 2,6-diiodopyridin-3-ol scaffold is ideal for constructing linear oligomers (e.g., pyridine-based wires or peptidomimetics).

-

Strategy: Use the C6-I of Molecule A to couple with a boronate on Molecule B. The C2-I of Molecule A remains intact, ready for the next extension step.

-

Reference: This approach mimics the synthesis of oligo-pyridines used in supramolecular chemistry (e.g., helical ligands).

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., for PI3K or mTOR) require a "hinge binder" motif. The pyridine nitrogen serves as the H-bond acceptor.

-

Workflow:

-

O-Alkylation: Install a solubilizing tail (e.g., morpholine-ethyl ether) at C3.

-

C6-Coupling: Attach the core hydrophobic aryl group (to fit the kinase specificity pocket).

-

C2-Coupling: Install the amino-heterocycle (hinge-binding motif) last, using forcing conditions (e.g., Suzuki at 110°C or Buchwald-Hartwig amination).

-

Figure 2: Typical workflow for Kinase Inhibitor synthesis using the scaffold.

References

-

Regioselective Cross-Coupling of Dihalopyridines

- Title: "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes"

- Source:Chemical Science, 2013.

-

URL:[Link]

- Relevance: Establishes the general rule that C6 (distal) coupling is preferred in 3-substituted-2,6-dihalopyridines due to steric factors.

-

Synthesis of Pyridine-Based Macrocycles

-

General Reactivity of 2,6-Dihalopyridines

- Title: "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes"

-

Source:Journal of Organic Chemistry, 2022.[2]

-

URL:[Link]

- Relevance: Provides mechanistic insight into how ligand choice can occasionally invert selectivity, though standard conditions favor the distal site.

-

Iodin

- Title: "Iodoarenes synthesis by iodin

- Source:Organic Chemistry Portal

-

URL:[Link]

- Relevance: Validates the standard electrophilic iodination conditions ( ) used for electron-rich heterocycles like pyridin-3-ol.

Sources

Stability Profile of 2,6-Diiodopyridin-3-ol in Acidic Media: A Technical Guide

This guide provides an in-depth technical analysis of the stability of 2,6-diiodopyridin-3-ol under acidic conditions, designed for researchers and drug development professionals.[1]

Executive Summary